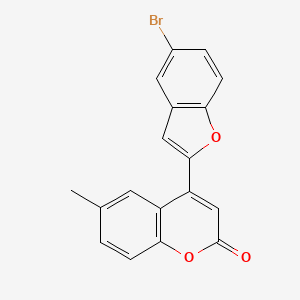

4-(5-Bromo-1-benzofuran-2-yl)-6-methylchromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

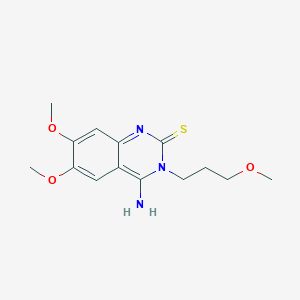

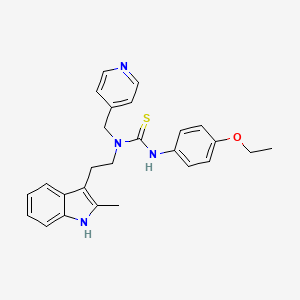

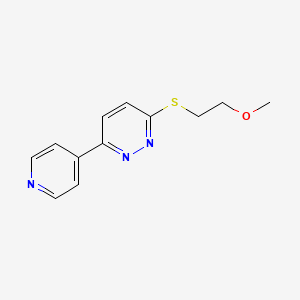

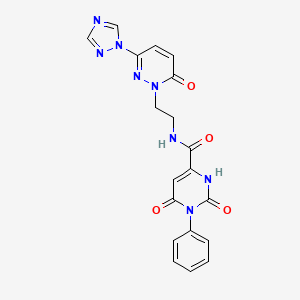

“4-(5-Bromo-1-benzofuran-2-yl)-6-methylchromen-2-one” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzofuran derivatives, including 5-bromo-6-methylchromone, have attracted attention due to their potential antimicrobial properties. Researchers have synthesized and evaluated these compounds for their ability to combat multidrug-resistant pathogenic bacteria. Specifically, biphenyl methanones derived from this compound have shown antimicrobial activity with minimal inhibitory concentrations ranging between 0.001 and 0.500 mg/mL . Further investigations into its mechanism of action are ongoing.

Antioxidant Properties

The introduction of a hydroxyl group at the carbonyl carbon enhances the antioxidant property of 5-bromo-6-methylchromone. Tertiary alcohols and carbinols corresponding to this compound have demonstrated promising antioxidant activity. These findings suggest potential applications in oxidative stress-related conditions .

Analgesic Potential

While not extensively studied, benzofuran derivatives have been explored for their analgesic properties. Although specific data on 5-bromo-6-methylchromone’s analgesic effects are limited, its structural similarity to other bioactive benzofurans warrants further investigation .

Anti-Tumor Activity

Although not directly linked to 5-bromo-6-methylchromone, related benzofuran compounds have exhibited anti-tumor properties. For instance, (4-hydroxy-3-methyl-6-phenyl-benzofuran-2-yl)phenylmethanone has been identified as a potent anti-tumor agent . Researchers may explore similar effects for our target compound.

Biological Activity Modulation

Substituted phenyl-benzofuran compounds have been investigated for their diverse pharmacological properties, including anti-inflammatory, anticancer, and anticonvulsant effects. The unique structure of 5-bromo-6-methylchromone suggests potential modulation of various biological pathways .

Synthetic Applications

Researchers have successfully synthesized 5-bromo-6-methylchromone and its derivatives using various methods. For instance, the compound (5-bromo-1-benzofuran-2-yl)(4-bromophenyl)methanone was synthesized from the reaction of 2-bromo-1-(4-bromophenyl)ethanone and 5-bromo-2-hydroxybenzaldehyde . These synthetic pathways enable further exploration and modification of the compound for specific applications.

Direcciones Futuras

Benzofuran compounds, including “4-(5-Bromo-1-benzofuran-2-yl)-6-methylchromen-2-one”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on leveraging these compounds as potential natural drug lead compounds .

Propiedades

IUPAC Name |

4-(5-bromo-1-benzofuran-2-yl)-6-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO3/c1-10-2-4-16-13(6-10)14(9-18(20)22-16)17-8-11-7-12(19)3-5-15(11)21-17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKWZCNLMBQUHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C=CC(=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromo-1-benzofuran-2-yl)-6-methylchromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2554783.png)

![N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2554790.png)

![N-[[3-[Methyl(methylsulfonyl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2554806.png)